![molecular formula C23H35NO4 B3025892 (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide CAS No. 919281-21-3](/img/structure/B3025892.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be synthesized from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc. These properties can often be predicted based on the compound’s structure and are typically confirmed experimentally .Aplicaciones Científicas De Investigación
Application in Glaucoma Treatment
The compound has shown relevance in the field of ophthalmology, specifically in the treatment of glaucoma. Research by Jaggavarapu et al. (2020) discusses an impurity found in the preparation of Tafluprost, a prostaglandin analogue used in the treatment of glaucoma. This impurity, similar in structure to the compound , has demonstrated anti-glaucoma properties in docking studies, indicating its potential utility in ophthalmic conditions such as glaucoma (Jaggavarapu et al., 2020).
Role in Ocular Hypotension
Travoprost, a related compound, is known for its ocular hypotensive effects. A study by Al-Jazzaf et al. (2003) highlights Travoprost as an effective agent in reducing intraocular pressure, a key factor in the management of glaucoma and ocular hypertension. The findings suggest that derivatives or analogues of this compound could be significant in treating these conditions (Al-Jazzaf et al., 2003).
Potential in Anticancer Activity
A series of derivatives of a similar compound was investigated for anticancer activity. Aboraia et al. (2006) synthesized a series of derivatives and evaluated them for their anticancer potential. The results showed promising activity against cancer cell lines, suggesting the potential of similar compounds in oncology (Aboraia et al., 2006).
Enzyme-Catalyzed Synthesis
Gümüş & Tanyeli (2010) explored the enzyme-catalyzed synthesis of novel derivatives, demonstrating the feasibility of biocatalytic approaches in producing such compounds. This research is indicative of the potential for efficient and sustainable production methods for these compounds (Gümüş & Tanyeli, 2010).
Use in Radiolabelling for Drug Deposition Studies
The compound has been utilized in the synthesis and radiolabelling of drugs like Ipratropium and Tiotropium. Issa et al. (2006) demonstrated the application of radiolabelling in studying the deposition of inhaled drugs, an important aspect in drug development and pharmacokinetics (Issa et al., 2006).
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWZBKFWHSZFZ-NFVOFSAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)N)CC[C@H](CCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.